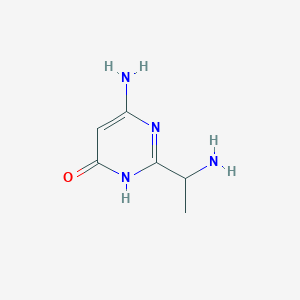
6-Amino-2-(1-aminoethyl)-4-pyrimidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-(1-aminoethyl)-4-pyrimidinol is a heterocyclic organic compound with a pyrimidine ring structure This compound is characterized by the presence of amino groups at the 6th and 1st positions and a hydroxyl group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrimidine derivative, the introduction of amino groups can be achieved through nucleophilic substitution reactions. The hydroxyl group at the 4th position can be introduced via oxidation reactions using specific oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-(1-aminoethyl)-4-pyrimidinol has diverse applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Amino-2-(1-aminoethyl)-4-pyrimidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical effects. The compound may act as an inhibitor or activator of certain enzymes, modulating metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
2-Amino-4-hydroxypyrimidine: Similar structure but lacks the 1-aminoethyl group.
6-Amino-2-methyl-4-pyrimidinol: Similar structure but has a methyl group instead of the 1-aminoethyl group.
Uniqueness: 6-Amino-2-(1-aminoethyl)-4-pyrimidinol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The 1-aminoethyl group further enhances its potential for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-amino-2-(1-aminoethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H10N4O/c1-3(7)6-9-4(8)2-5(11)10-6/h2-3H,7H2,1H3,(H3,8,9,10,11) |
Clave InChI |
LQDZTBZYTKXVSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CC(=O)N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Azetidin-1-yl)methyl]-2-bromopyridine](/img/structure/B13308837.png)
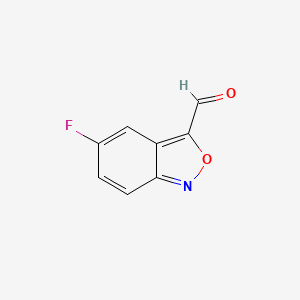
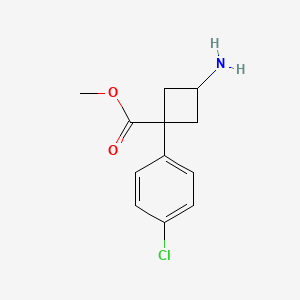


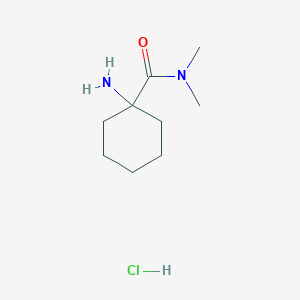
![4-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-2-ol](/img/structure/B13308883.png)
![(2-Ethoxyethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13308889.png)

![3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13308892.png)
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13308897.png)
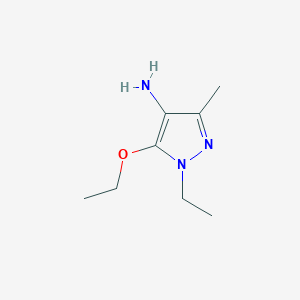
![2-{4-[(2,2-Dimethylpropyl)amino]phenyl}ethan-1-ol](/img/structure/B13308919.png)

